

Automated Synthesis of Flurpiridaz F-18: Application Notes and Protocols

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Compound of Interest

Compound Name: *Flurpiridaz*
CAS No.: 863888-33-9
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These application notes provide a detailed overview of the automated synthesis methods for **Flurpiridaz** F-18, a promising cardiac positron emission tomography (PET) imaging agent for the assessment of myocardial perfusion.[1][2][3][4] The document covers protocols for different synthesis platforms, quantitative data on radiochemical yield and purity, and visual representations of the synthesis workflows.

Introduction

Flurpiridaz F-18 is a fluorine-18 labeled analog of pyridaben that binds with high affinity to the mitochondrial complex I.[5][6] Its relatively long half-life of approximately 110 minutes allows for centralized production and distribution, making it a viable option for widespread clinical use.[1][6] Automated synthesis modules are crucial for the reliable and reproducible production of **Flurpiridaz** F-18 in a clinical setting, ensuring high yields, purity, and compliance with pharmaceutical quality standards. This document details two such automated synthesis methods: one utilizing the Modular Lab PharmTracer (ML-PT) device and another developed for the GE FASTlab™ platform.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the automated synthesis of **Flurpiridaz F-18** using different synthesis modules and purification methods.

Table 1: Synthesis Performance on Modular Lab PharmTracer (ML-PT) with SPE Purification

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	55-65%	[1][3]
Radiochemical Purity	> 98%	[1][3]
Synthesis Time	Not explicitly stated, but fully automated	[1]
Purification Method	Solid Phase Extraction (SPE) without preparative HPLC	[1][3]

Table 2: Synthesis Performance with HPLC Purification (Platform not specified)

Parameter	Value	Reference
Radiochemical Yield (decay-uncorrected)	40%	[7]
Radiochemical Purity	> 97%	[7]
Total Synthesis Time	~ 50 minutes (including HPLC)	[7]
Purification Method	High-Performance Liquid Chromatography (HPLC)	[7]

Table 3: Comparison of Manufacturing Processes (GE FASTlab™ vs. HPLC)

Parameter	GE FASTlab™ with SPE	HPLC Method	Reference
Relative Product Radioactivity	~ 4 times higher	Standard	[8]
Purification Method	Solid Phase Extraction (SPE)	High-Performance Liquid Chromatography (HPLC)	[8]

Experimental Protocols

Protocol 1: Automated Synthesis on Modular Lab PharmTracer (ML-PT)

This protocol is based on the method developed by Eryilmaz and Kilbas (2022), which describes a fully automated synthesis of **Flurpiridaz F-18** without the need for preparative HPLC purification.[1]

1. Materials:

- Precursor: Tosylate precursor of **Flurpiridaz F-18**
- Reagents: Acetonitrile, Ethanol, L-ascorbic acid, Water for Injection (WFI), Tetrabutylammonium bicarbonate (TBA-HCO₃) solution
- Cartridges: QMA cartridge, tC18 Plus Long Sep-Pak cartridge, Alumina N Plus Light Sep-Pak cartridge
- Consumables: Disposable cassettes and other accessories for the ML-PT module

2. Synthesis Steps:

- [¹⁸F]Fluoride Trapping: The irradiated [¹⁸O]water containing [¹⁸F]fluoride is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

- **[¹⁸F]Fluoride Elution:** The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reactor vessel using a TBA-HCO₃ solution.
- **Azeotropic Drying:** The [¹⁸F]fluoride is dried in the reactor through azeotropic distillation with acetonitrile under a nitrogen stream.
- **Radiolabeling Reaction:** The tosylate precursor, dissolved in acetonitrile, is added to the reactor containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.
- **Solid Phase Extraction (SPE) Purification:**
 - The reaction mixture is diluted with water and passed through a tC18 Plus Long Sep-Pak cartridge, which retains the [¹⁸F]**Flurpiridaz**.
 - The tC18 cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
 - The purified [¹⁸F]**Flurpiridaz** is eluted from the tC18 cartridge with ethanol.
- **Formulation:** The final product is formulated with L-ascorbic acid and ethanol for stabilization.
[\[1\]](#)

Protocol 2: Automated Synthesis on GE FASTlab™

GE Healthcare has developed a proprietary automated process for the synthesis of **Flurpiridaz** F-18 on the FASTlab™ platform, which utilizes a cassette-based system and solid-phase extraction (SPE) for purification.[\[8\]](#) While the detailed step-by-step protocol is not publicly available, the general workflow can be inferred from documentation for other tracers synthesized on this platform and clinical trial information.

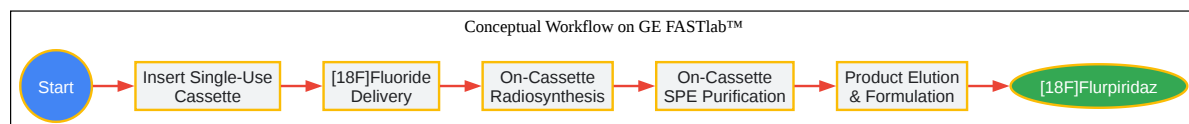
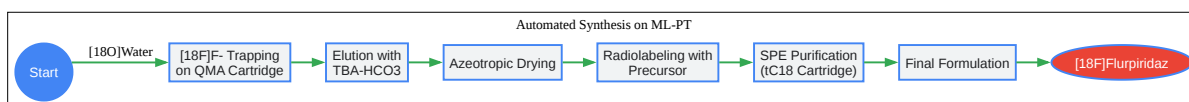
1. General Principles:

- The synthesis is performed on a pre-assembled, single-use cassette, which minimizes the risk of cross-contamination and simplifies GMP compliance.
- The process involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

- Purification is achieved using SPE cartridges integrated into the cassette, which is a faster alternative to traditional HPLC.
- The FASTlab™ process has been reported to produce significantly higher product radioactivity compared to older HPLC-based methods.[8]

Visualizations

The following diagrams illustrate the workflows for the automated synthesis of **Flurpiridaz F-18**.



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